molecular formula C12H9BrO2 B15201582 2-(8-Bromonaphthalen-2-yl)acetic acid

2-(8-Bromonaphthalen-2-yl)acetic acid

Cat. No.: B15201582
M. Wt: 265.10 g/mol
InChI Key: DLPSIVVQLVKYND-UHFFFAOYSA-N
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Description

2-(8-Bromonaphthalen-2-yl)acetic acid is a brominated naphthalene derivative featuring a carboxylic acid group at the 2-position and a bromine substituent at the 8-position of the naphthalene ring. The bromine atom and carboxylic acid group influence its electronic, steric, and supramolecular characteristics, making it relevant for pharmaceutical synthesis, materials science, and organic chemistry research.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

2-(8-bromonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9BrO2/c13-11-3-1-2-9-5-4-8(6-10(9)11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

DLPSIVVQLVKYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)O)C(=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromonaphthalen-2-yl)acetic acid typically involves the bromination of naphthalene followed by the introduction of the acetic acid group. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron(III) bromide to yield 8-bromonaphthalene. This intermediate can then undergo a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst like aluminum chloride to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromonaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-(8-aminonaphthalen-2-yl)acetic acid or 2-(8-mercaptonaphthalen-2-yl)acetic acid.

    Oxidation: Formation of 2-(8-bromonaphthalen-2-yl)carboxylic acid.

    Reduction: Formation of 2-(8-naphthalen-2-yl)acetic acid.

Scientific Research Applications

2-(8-Bromonaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(8-Bromonaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and acetic acid group contribute to its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:
  • Substituent Position Effects : Bromine position significantly impacts electronic and steric properties. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group (electron-donating) and bromine (electron-withdrawing) create opposing electronic effects, reflected in C–C–C bond angles (118.2°–121.5°) .
  • Naphthalene vs. Phenyl Systems : Naphthalene derivatives (e.g., 2-[(1-Bromonaphthalen-2-yl)oxy]acetic acid) exhibit higher molecular weights and lipophilicity compared to phenyl analogs, influencing solubility and reactivity.

Hydrogen Bonding and Crystal Packing

  • 2-(3-Bromo-4-methoxyphenyl)acetic Acid : Forms centrosymmetric dimers via O–H⋯O hydrogen bonds (R₂²(8) motif), a common feature in carboxylic acids .
  • 2-(2-Bromophenyl)acetic Acid : Crystal structure reveals planar carboxylic acid groups with Br substituents influencing packing geometry .

Physical and Chemical Properties

  • Solubility : Bromophenylacetic acids are typically soluble in polar aprotic solvents (e.g., DMSO, acetic acid) . Naphthalene derivatives may exhibit lower aqueous solubility due to increased hydrophobicity.
  • Stability : Brominated compounds are generally stable under inert conditions but may degrade under UV light or strong bases.

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